molecular formula C5H2BrCl2N B1376529 3-Bromo-4,5-dichloropyridine CAS No. 1001056-83-2

3-Bromo-4,5-dichloropyridine

Cat. No. B1376529
CAS RN: 1001056-83-2
M. Wt: 226.88 g/mol
InChI Key: YPRODAZVOKKURG-UHFFFAOYSA-N
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Description

3-Bromo-4,5-dichloropyridine is an organic compound . It is a solid at room temperature .


Molecular Structure Analysis

The molecular structure of 3-Bromo-4,5-dichloropyridine has been optimized using both Density Functional Theory (DFT) and Hartree-Fock (HF) methods . The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .


Physical And Chemical Properties Analysis

3-Bromo-4,5-dichloropyridine is a solid at room temperature . Its molecular weight is 226.89 .

Scientific Research Applications

3-Bromo-4,5-dichloropyridine: A Comprehensive Analysis of Scientific Research Applications

Organic Synthesis Intermediates: 3-Bromo-4,5-dichloropyridine is frequently utilized as a crucial intermediate in organic synthesis. Its unique structure makes it suitable for constructing complex molecules, particularly in the synthesis of heterocyclic compounds .

Pharmaceutical Research: In the pharmaceutical industry, this compound is used in the synthesis of various drugs. It serves as a building block for creating antibiotics and other therapeutic agents, contributing to the development of new medications .

Pesticide Production: The compound’s properties are exploited in the production of pesticides. Its reactivity allows for the creation of compounds that can effectively control pests in agricultural settings .

Dye and Pigment Manufacturing: 3-Bromo-4,5-dichloropyridine is also involved in the manufacture of dyes and pigments. Its chemical stability and reactivity make it a valuable component in creating colorants for various applications .

Coatings Industry: In the coatings industry, this compound is used to develop surface treatments that provide protection and color to materials. Its application extends to both industrial and consumer products .

Analytical Chemistry: Researchers use 3-Bromo-4,5-dichloropyridine in analytical chemistry to study molecular structures and reactions. It’s particularly useful in spectroscopic analysis and electron localization studies .

Biochemical Applications: As a biochemical tool, it can control biological activities such as those mediated by GPR40, a receptor involved in various physiological processes .

Electron Pair Localization: The compound is used to analyze covalent bonding through electron pair localization functions (ELF) and localized orbital locator (LOL), revealing regions where electron pairs are more likely found .

Safety and Hazards

3-Bromo-4,5-dichloropyridine may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It should be stored in a well-ventilated place and kept in a tightly closed container .

Mechanism of Action

Target of Action

3-Bromo-4,5-dichloropyridine is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as a reagent in this process, contributing to the formation of new carbon-carbon bonds .

Mode of Action

In the SM cross-coupling reaction, 3-Bromo-4,5-dichloropyridine interacts with its targets through a process known as transmetalation . This process involves the transfer of an organoboron group from the 3-Bromo-4,5-dichloropyridine to a palladium complex . The resulting changes include the formation of new carbon-carbon bonds, which are crucial in the synthesis of various organic compounds .

Biochemical Pathways

The primary biochemical pathway affected by 3-Bromo-4,5-dichloropyridine is the SM cross-coupling reaction pathway . This pathway involves a series of reactions that lead to the formation of new carbon-carbon bonds . The downstream effects of this pathway include the synthesis of a wide range of organic compounds, which can be used in various applications, including pharmaceuticals and materials science .

Pharmacokinetics

Given its use as a reagent in chemical reactions, it’s likely that these properties would be influenced by factors such as the reaction conditions and the presence of other compounds .

Result of Action

The primary result of the action of 3-Bromo-4,5-dichloropyridine is the formation of new carbon-carbon bonds through the SM cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds . In addition, some diacylhydrazine derivatives containing a 3-bromo-1- (3-chloropyridin-2-yl)-1H-pyrazole scaffold, which is similar to 3-Bromo-4,5-dichloropyridine, have shown insecticidal activities against certain species .

Action Environment

The action, efficacy, and stability of 3-Bromo-4,5-dichloropyridine are influenced by various environmental factors. These include the reaction conditions in the SM cross-coupling reaction, such as temperature and the presence of other reagents . Additionally, the compound’s stability and reactivity can be affected by factors such as pH and the presence of light or oxygen .

properties

IUPAC Name

3-bromo-4,5-dichloropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrCl2N/c6-3-1-9-2-4(7)5(3)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPRODAZVOKKURG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Br)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrCl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30738940
Record name 3-Bromo-4,5-dichloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30738940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4,5-dichloropyridine

CAS RN

1001056-83-2
Record name 3-Bromo-4,5-dichloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30738940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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